Ethyl 7-Methylindole-3-acetate
CAS No.: 91957-22-1
Cat. No.: VC16548016
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91957-22-1 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | ethyl 2-(7-methyl-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3 |
| Standard InChI Key | UMMBTZNNCROMJN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNC2=C(C=CC=C12)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 7-methylindole-3-acetate belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methyl group at the 7th position and the ethyl acetate group at the 3rd position introduce steric and electronic modifications that influence its reactivity (Figure 1) . The compound’s InChI key (UMMBTZNNCROMJN-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)CC1=CNC2=C1C=CC=C2C) provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| Purity (Commercial) | ≥95% |
| Synonyms | Ethyl 2-(7-methyl-1H-indol-3-yl)acetate; 1H-Indole-3-acetic acid, 7-methyl-, ethyl ester |
Spectral Characteristics
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation. For instance, the NMR spectrum of analogous indole derivatives, such as ethyl 6-methylindole-3-acetate, reveals distinct peaks for aromatic protons (δ 6.6–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and ethyl acetate side chains (δ 1.2–4.1 ppm). While specific spectral data for the 7-methyl isomer remain sparse, its structural similarity to related compounds suggests comparable spectral profiles.
Synthetic Routes and Methodological Challenges
Table 2: Comparative Analysis of Indole Ester Synthesis
| Substrate | Reagent/Catalyst | Product | Yield |
|---|---|---|---|
| 5-Hydroxy-1-methylindole | Ethyl acetoacetate, InCl₃ | Cyclopentindole derivative | 36% |
| 7-Methylindole | Ethyl chloroacetate | Ethyl 7-methylindole-3-acetate | N/A |
Stability and Reactivity Profile
Thermal and pH Stability
Indole esters generally exhibit stability under ambient conditions but may degrade under extreme temperatures (>150°C) or strongly acidic/basic environments. The ethyl acetate group in ethyl 7-methylindole-3-acetate enhances hydrolytic stability compared to free carboxylic acids, though prolonged exposure to moisture should be avoided.
Functional Group Reactivity
The 3-acetate group serves as a versatile handle for further transformations. For example, saponification could yield 7-methylindole-3-acetic acid, a potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the methyl group at the 7th position may hinder electrophilic substitution at adjacent positions, directing reactivity to the 2nd or 4th positions of the indole ring .
Comparative Analysis with Structural Analogues
Ethyl 6-Methylindole-3-acetate vs. Ethyl 7-Methylindole-3-acetate
The positional isomerism between the 6- and 7-methyl derivatives significantly impacts their chemical behavior. Ethyl 6-methylindole-3-acetate (CAS VC16478181) shares the same molecular formula but differs in methyl group placement, leading to distinct electronic environments and steric effects. For instance, the 7-methyl isomer’s methyl group may impose greater steric hindrance, potentially reducing reactivity toward bulky electrophiles.
Table 3: Structural and Reactivity Differences
| Property | Ethyl 6-Methylindole-3-acetate | Ethyl 7-Methylindole-3-acetate |
|---|---|---|
| Methyl Position | 6th position | 7th position |
| Electrophilic Substitution | Favors 2nd position | Favors 4th position |
| Commercial Availability | Available (Vulcanchem) | Discontinued (CymitQuimica) |
Challenges and Future Directions
The discontinuation of ethyl 7-methylindole-3-acetate by suppliers like CymitQuimica highlights the need for renewed interest in its synthesis and applications . Future research should prioritize:
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Optimized Synthetic Protocols: Developing scalable methods using green chemistry principles.
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Biological Screening: Evaluating its potential as a scaffold for drug candidates.
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Stability Studies: Assessing long-term storage conditions and degradation pathways.
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